N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-2-(1H-pyrazol-1-yl)acetamide N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-2-(1H-pyrazol-1-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 1705312-87-3
VCID: VC4956138
InChI: InChI=1S/C14H19N5O2/c20-14(11-18-5-1-4-15-18)17-13-8-16-19(10-13)9-12-2-6-21-7-3-12/h1,4-5,8,10,12H,2-3,6-7,9,11H2,(H,17,20)
SMILES: C1COCCC1CN2C=C(C=N2)NC(=O)CN3C=CC=N3
Molecular Formula: C14H19N5O2
Molecular Weight: 289.339

N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-2-(1H-pyrazol-1-yl)acetamide

CAS No.: 1705312-87-3

Cat. No.: VC4956138

Molecular Formula: C14H19N5O2

Molecular Weight: 289.339

* For research use only. Not for human or veterinary use.

N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-2-(1H-pyrazol-1-yl)acetamide - 1705312-87-3

Specification

CAS No. 1705312-87-3
Molecular Formula C14H19N5O2
Molecular Weight 289.339
IUPAC Name N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]-2-pyrazol-1-ylacetamide
Standard InChI InChI=1S/C14H19N5O2/c20-14(11-18-5-1-4-15-18)17-13-8-16-19(10-13)9-12-2-6-21-7-3-12/h1,4-5,8,10,12H,2-3,6-7,9,11H2,(H,17,20)
Standard InChI Key CLPGZHDJCLUSRO-UHFFFAOYSA-N
SMILES C1COCCC1CN2C=C(C=N2)NC(=O)CN3C=CC=N3

Introduction

Synthesis Methods

The synthesis of N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-2-(1H-pyrazol-1-yl)acetamide would likely involve multi-step organic reactions. A common approach might include:

  • Pyrazole Formation: Synthesizing pyrazole rings through the reaction of hydrazine with a 1,3-dicarbonyl compound.

  • Coupling Reactions: Coupling the pyrazole intermediates with appropriate acetamide derivatives under suitable conditions, such as using a coupling reagent like EDCI in the presence of a base like triethylamine.

StepReaction TypeDescription
1Pyrazole FormationReaction of hydrazine with β-diketone
2Coupling ReactionReaction with acetamide derivatives

Potential Biological Activities

Pyrazole derivatives are known for their diverse biological activities, including anti-inflammatory, analgesic, and antitumor properties . While specific data on N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-2-(1H-pyrazol-1-yl)acetamide is limited, its structural components suggest it could exhibit similar pharmacological properties.

ActivityDescription
Anti-inflammatoryPotential to inhibit inflammatory pathways
AnalgesicPossible pain relief properties
AntitumorPotential to inhibit tumor growth

Research Findings and Future Directions

Given the lack of specific research findings on N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-2-(1H-pyrazol-1-yl)acetamide, further studies are needed to elucidate its precise mechanisms of action and potential therapeutic applications. This could involve biochemical assays and molecular docking simulations to understand how it interacts with biological targets.

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